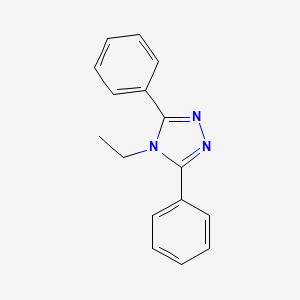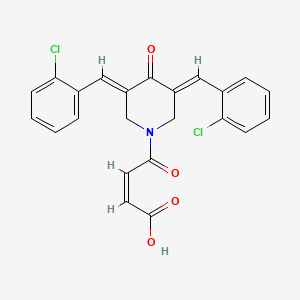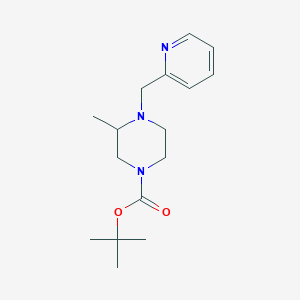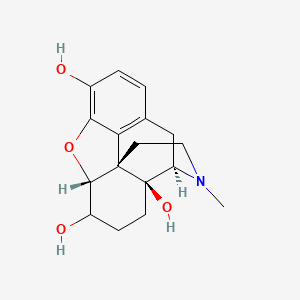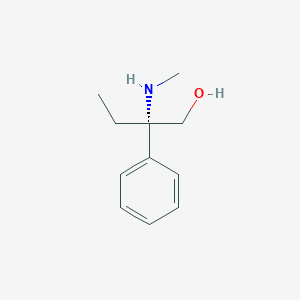
(S)-2-(Methylamino)-2-phenylbutan-1-ol, AldrichCPR
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(Méthylamino)-2-phénylbutan-1-ol, également connu sous le nom d'AldrichCPR, est un composé chiral d'une importance significative dans divers domaines de la recherche scientifique. Ce composé est caractérisé par sa structure unique, qui comprend un groupe méthylamino et un groupe phényle liés à un squelette de butanol. L'énantiomère (S) indique que le composé a un arrangement tridimensionnel spécifique, ce qui peut influencer son activité biologique et sa réactivité chimique.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du (S)-2-(Méthylamino)-2-phénylbutan-1-ol implique généralement les étapes suivantes :
Matériaux de départ : La synthèse commence avec les matériaux de départ appropriés, tels que le (S)-2-phénylbutan-1-ol et la méthylamine.
Conditions de réaction : La réaction est réalisée dans des conditions contrôlées, impliquant souvent l'utilisation d'un catalyseur pour faciliter la formation du produit souhaité. Les catalyseurs courants comprennent des acides ou des bases qui peuvent favoriser la réaction de substitution nucléophile.
Purification : Une fois la réaction terminée, le produit est purifié à l'aide de techniques telles que la recristallisation ou la chromatographie pour obtenir le (S)-2-(Méthylamino)-2-phénylbutan-1-ol pur.
Méthodes de production industrielle
En milieu industriel, la production de (S)-2-(Méthylamino)-2-phénylbutan-1-ol peut impliquer des réacteurs à grande échelle et des procédés en continu pour garantir un rendement et une pureté élevés. L'utilisation de systèmes automatisés et de techniques de purification avancées peut améliorer encore l'efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
(S)-2-(Méthylamino)-2-phénylbutan-1-ol peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des cétones ou des aldéhydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en différents alcools ou amines.
Substitution : Les réactions de substitution nucléophile peuvent introduire de nouveaux groupes fonctionnels dans la molécule.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont souvent utilisés.
Substitution : Des réactifs tels que les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés pour les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des cétones, tandis que la réduction peut produire des alcools secondaires.
Applications de recherche scientifique
(S)-2-(Méthylamino)-2-phénylbutan-1-ol a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Le composé peut être utilisé dans des études liées aux interactions enzymatiques et aux voies métaboliques.
Industrie : Le composé peut être utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme par lequel (S)-2-(Méthylamino)-2-phénylbutan-1-ol exerce ses effets implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, influençant leur activité et conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l'application spécifique et du système biologique étudié.
Applications De Recherche Scientifique
(S)-2-(Methylamino)-2-phenylbutan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (S)-2-(Methylamino)-2-phenylbutan-1-ol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Composés similaires
®-2-(Méthylamino)-2-phénylbutan-1-ol : L'énantiomère du composé, qui peut avoir une activité biologique différente.
2-Phénylbutan-1-ol : Un composé structurellement similaire sans le groupe méthylamino.
2-(Méthylamino)-2-phénylpropan-1-ol : Un composé ayant un arrangement de groupes fonctionnels similaire, mais un squelette carboné différent.
Unicité
(S)-2-(Méthylamino)-2-phénylbutan-1-ol est unique en raison de sa configuration chirale spécifique, ce qui peut entraîner des propriétés biologiques et chimiques distinctes par rapport à son énantiomère et à d'autres composés similaires. Cette unicité le rend précieux pour la recherche et les applications industrielles où la stéréochimie joue un rôle crucial.
Propriétés
Formule moléculaire |
C11H17NO |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
(2S)-2-(methylamino)-2-phenylbutan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-3-11(9-13,12-2)10-7-5-4-6-8-10/h4-8,12-13H,3,9H2,1-2H3/t11-/m1/s1 |
Clé InChI |
HRQGMPWJXQSTEH-LLVKDONJSA-N |
SMILES isomérique |
CC[C@@](CO)(C1=CC=CC=C1)NC |
SMILES canonique |
CCC(CO)(C1=CC=CC=C1)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4Z)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12046689.png)
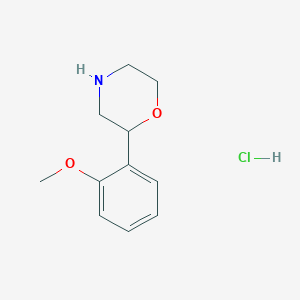

![6-tert-butyl-3-(methylsulfanyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one](/img/structure/B12046719.png)

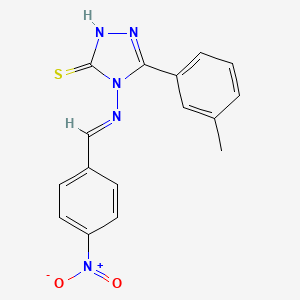

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12046726.png)
